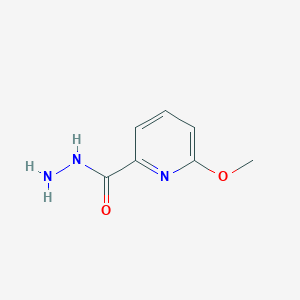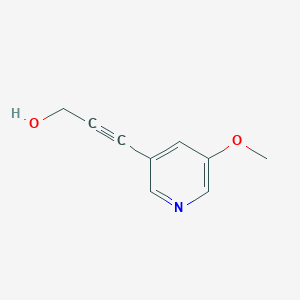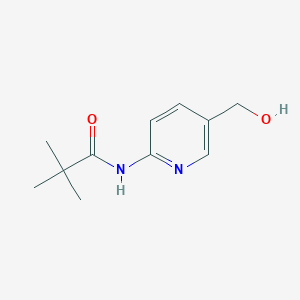![molecular formula C9H15N3O B1325067 2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol CAS No. 1017221-30-5](/img/structure/B1325067.png)
2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol, more commonly known as 2-AEPE, is an aminopyridine-based compound that has been widely studied in the scientific community due to its potential applications in various areas. This compound was first synthesized by the Japanese chemist M. Saito in 1969 and has since been used in a variety of research experiments. 2-AEPE is a versatile compound that can be used for a variety of purposes, from drug design to biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis of New Pyrido Derivatives
- Research by El-Kashef et al. (2010) focused on synthesizing new pyrido derivatives using ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, which is related to 2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol. This work contributes to the development of heterocyclic compounds, potentially useful in various chemical applications (El-Kashef et al., 2010).
Development of Novel Protecting Groups
- Chantreux et al. (1984) described the use of a group structurally similar to 2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol as a carboxyl-protecting group in peptide chemistry. This application is significant for peptide synthesis and pharmaceutical development (Chantreux et al., 1984).
Regioselective Synthesis of 2-Pyridones
- Pathak, Kundu, and Pramanik (2012) explored the regioselective synthesis of highly substituted 2-pyridones, showcasing the versatility of pyridine derivatives in organic synthesis. This research opens avenues for creating biologically important compounds (Pathak, Kundu, & Pramanik, 2012).
Formation of Cu(II) Complexes
- Keypour et al. (2015) studied the formation of Cu(II) complexes with Schiff base ligands derived from unsymmetrical tripodal amines, which include structures related to 2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol. This research is relevant in the field of coordination chemistry (Keypour et al., 2015).
Antihypoxic and Antimicrobial Activity
- Gein et al. (2015) conducted studies on compounds derived from reactions involving 2-(2-aminoethoxy)ethanol, closely related to the chemical of interest, demonstrating their antihypoxic and antimicrobial activities. Such findings are crucial for the development of new therapeutic agents (Gein et al., 2015) (Gein et al., 2015).
Eigenschaften
IUPAC Name |
2-[(5-aminopyridin-2-yl)-ethylamino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-2-12(5-6-13)9-4-3-8(10)7-11-9/h3-4,7,13H,2,5-6,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERSOJVFSIDLOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-[1,3]Dioxolan-2-yl-pyridin-4-yl)-2,2-dimethyl-propionamide](/img/structure/B1324984.png)












